molecular formula C15H23ClN2 B12315341 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B12315341
M. Wt: 266.81 g/mol
InChI Key: ASGQTAVRHDLVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

The synthesis of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 2-methylpiperidine with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, and the presence of the 6-(2-Methylpiperidin-1-yl) group in 1,2,3,4-tetrahydroquinoline hydrochloride imparts specific characteristics that make it valuable for certain research and industrial applications.

Properties

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C15H22N2.ClH/c1-12-5-2-3-10-17(12)14-7-8-15-13(11-14)6-4-9-16-15;/h7-8,11-12,16H,2-6,9-10H2,1H3;1H

InChI Key

ASGQTAVRHDLVKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl

Origin of Product

United States

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